N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Overview
Description
“N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide” is a chemical compound with the CAS Number: 1199787-75-1 . It has a molecular weight of 208.22 and its IUPAC name is methyl (2E)-2- [1- (2-hydroxyphenyl)ethylidene]hydrazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13/h3-6,11,13H,1H2,2H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a solid .Scientific Research Applications
Corrosion Inhibition
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide derivatives, such as N′-(1-(2-hydroxyphenyl)ethylidene) acetohydrazide and others, are studied for their corrosion inhibiting properties. They are used as environmentally benign corrosion inhibitors and have shown effectiveness in protecting mild steel against corrosion in acidic media. These inhibitors are evaluated using electrochemical methods, microscopy techniques, and theoretical studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations (Singh et al., 2021).
Coordination with Metal Ions
Research indicates the potential of this compound derivatives in forming complexes with metal ions like iron (III) and others. This property is studied through computational, spectrometric, and spectroscopic methods. The coordination behavior is significant for understanding the interaction of these compounds with metal ions, which could be relevant in various chemical processes (Benković et al., 2020).
Structural and Spectroscopic Analysis
This compound and its derivatives are also subjects of structural and spectroscopic analysis. For instance, studies on the crystal structure of a dinuclear oxovanadium(V) complex derived from a similar compound provide insights into the molecular architecture and properties of these complexes. This type of research is crucial for understanding the chemical and physical properties of these compounds (Peng et al., 2011).
Nonlinear Optical Properties
Compounds such as this compound are researched for their nonlinear optical properties. These properties are essential for applications in optical device technologies, such as optical limiters and switches. Investigations using techniques like z-scan with nanosecond laser pulses reveal the potential of these compounds in optical applications (Naseema et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of ingestion or skin contact .
Properties
IUPAC Name |
methyl N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13/h3-6,13H,1-2H3,(H,12,14)/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDKNJIGRRUFCN-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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